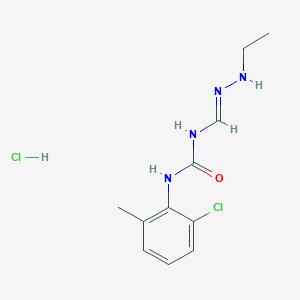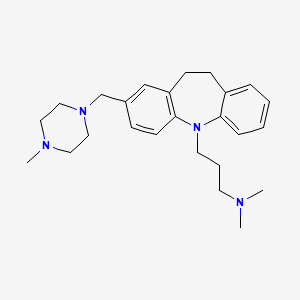
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- is a complex organic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is a derivative of dibenzazepine, a tricyclic structure that forms the backbone of many pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- involves multiple steps. One common synthetic route includes:
Preparation of Ethynylaniline: This step involves the Sonogashira coupling reaction.
Pseudo-intramolecular Hydrohalogenation: This step is crucial for the formation of the intermediate.
Construction of Dibenzazepine Ring: This is achieved through Buchwald–Hartwig coupling.
Arylation at the 10-position: This final step is performed using Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is known to act on neurotransmitter pathways, particularly those involving serotonin and norepinephrine. The compound binds to receptors and inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Clomipramine Hydrochloride: Another dibenzazepine derivative used as an antidepressant.
Imipramine N-oxide Hydrate: Known for its use in treating depression.
Oxcarbazepine: Used as an anticonvulsant.
Uniqueness
What sets 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- apart is its unique piperazine moiety, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
64097-65-0 |
|---|---|
Molecular Formula |
C25H36N4 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydrobenzo[b][1]benzazepin-11-yl]propan-1-amine |
InChI |
InChI=1S/C25H36N4/c1-26(2)13-6-14-29-24-8-5-4-7-22(24)10-11-23-19-21(9-12-25(23)29)20-28-17-15-27(3)16-18-28/h4-5,7-9,12,19H,6,10-11,13-18,20H2,1-3H3 |
InChI Key |
MZLFXFVKDCQVDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=CC=CC=C4CC3)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)

![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
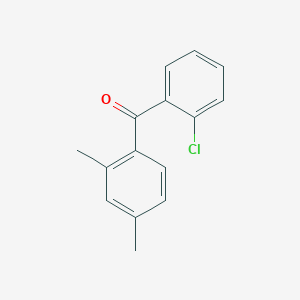

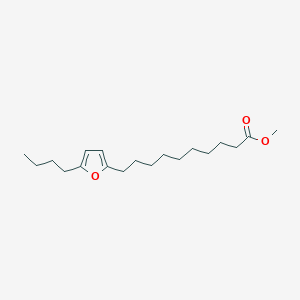
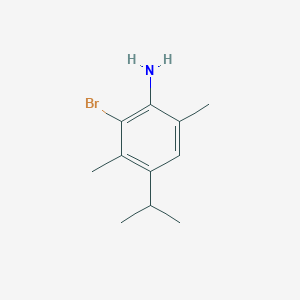
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
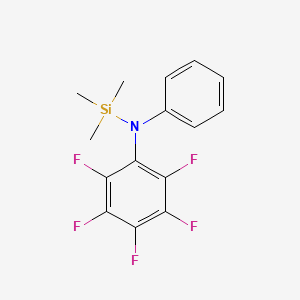
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
